

# An In-depth Technical Guide on the Mass Spectrometry of meso-Hydrobenzoin

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## Compound of Interest

Compound Name: *meso-Hydrobenzoin*

Cat. No.: *B1201251*

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This technical guide provides a comprehensive overview of the mass spectrometry data for **meso-hydrobenzoin**. It includes detailed quantitative data, a representative experimental protocol for data acquisition, and visualizations of the experimental workflow and fragmentation pathway to facilitate a deeper understanding of its mass spectrometric behavior.

## Introduction

**meso-Hydrobenzoin**, also known as meso-1,2-diphenyl-1,2-ethanediol, is a chiral organic compound with the chemical formula  $C_{14}H_{14}O_2$ .<sup>[1][2]</sup> Its stereoisomeric properties make it a valuable building block in asymmetric synthesis. Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such molecules. This guide focuses on the electron ionization mass spectrometry (EI-MS) of **meso-hydrobenzoin**.

## Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of **meso-hydrobenzoin** is characterized by several key fragments. The quantitative data, including the mass-to-charge ratio ( $m/z$ ) and relative intensity of the most significant peaks, are summarized in the table below. This data is crucial for the identification and structural analysis of the compound.

m/z	Relative Intensity (%)	Proposed Fragment Ion
107	100.0	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (base peak)
108	89.4	[C <sub>7</sub> H <sub>8</sub> O] <sup>+</sup>
79	47.8	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
105	46.8	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>
77	32.8	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
165	13.7	[C <sub>13</sub> H <sub>9</sub> ] <sup>+</sup>
152	7.7	[C <sub>12</sub> H <sub>8</sub> ] <sup>+</sup>
51	7.0	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>
106	6.3	[C <sub>7</sub> H <sub>6</sub> O] <sup>+</sup>
18	6.1	[H <sub>2</sub> O] <sup>+</sup>
78	5.1	[C <sub>6</sub> H <sub>6</sub> ] <sup>+</sup>
166	5.2	[C <sub>13</sub> H <sub>10</sub> ] <sup>+</sup>
91	3.4	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>
89	2.8	[C <sub>7</sub> H <sub>5</sub> ] <sup>+</sup>
39	2.4	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
63	2.1	[C <sub>5</sub> H <sub>3</sub> ] <sup>+</sup>
65	2.0	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>
76	1.9	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>
50	1.7	[C <sub>4</sub> H <sub>2</sub> ] <sup>+</sup>
52	1.6	[C <sub>4</sub> H <sub>4</sub> ] <sup>+</sup>
153	1.3	[C <sub>12</sub> H <sub>9</sub> ] <sup>+</sup>
164	1.2	[C <sub>13</sub> H <sub>8</sub> ] <sup>+</sup>
29	1.0	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

53

1.0

 $[C_4H_5]^+$ 

Data sourced from ChemicalBook, based on electron ionization at 75 eV.[3]

## Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a representative protocol for acquiring the mass spectrum of **meso-hydrobenzoin** using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

### 3.1. Sample Preparation

- Dissolution: Prepare a 1 mg/mL stock solution of **meso-hydrobenzoin** in a volatile organic solvent such as methanol or ethyl acetate.
- Dilution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.
- Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

### 3.2. Instrumentation and Parameters

- Gas Chromatograph (GC):
  - Injection Volume: 1 µL
  - Injector Temperature: 250 °C
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Oven Program:
    - Initial temperature: 150 °C, hold for 1 minute.
    - Ramp: Increase to 280 °C at a rate of 10 °C/min.

- Final hold: Hold at 280 °C for 5 minutes.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI)
  - Electron Energy: 70 eV
  - Source Temperature: 230 °C[3]
  - Quadrupole Temperature: 150 °C
  - Mass Range: Scan from m/z 40 to 450.
  - Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

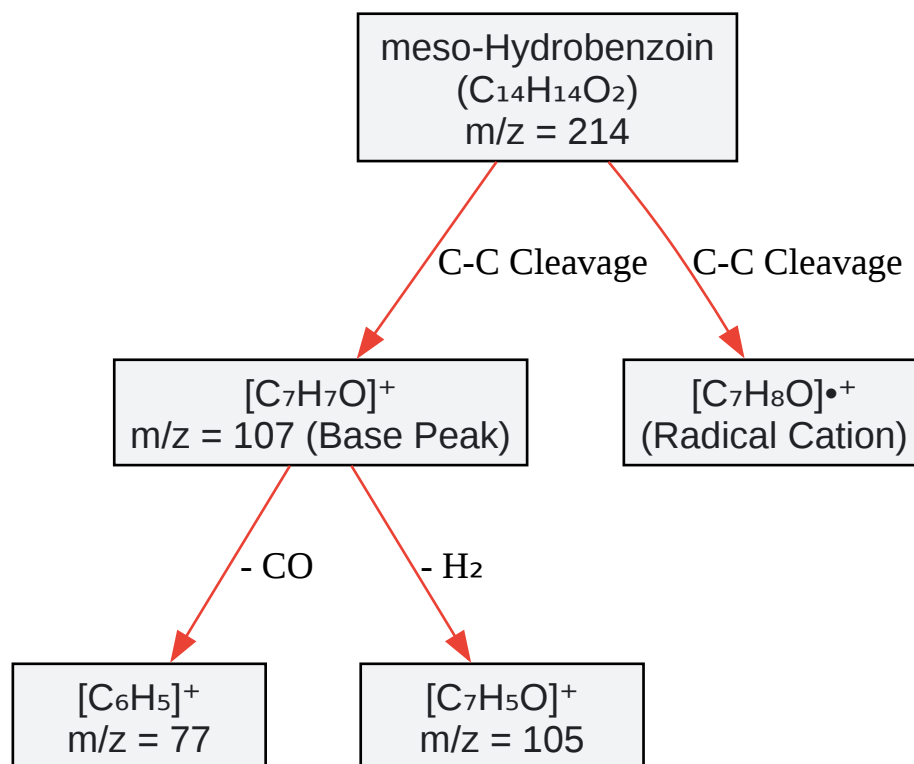
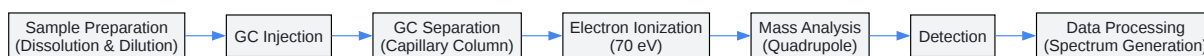
### 3.3. Data Acquisition and Analysis

- Injection: Inject the prepared sample into the GC-MS system.
- Data Collection: Acquire mass spectra across the GC elution profile.
- Background Subtraction: Perform background subtraction on the acquired spectrum of the analyte peak to obtain a clean mass spectrum.
- Library Matching: Compare the resulting spectrum against a mass spectral library (e.g., NIST) for confirmation.

## Visualizations

### 4.1. Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **meso-hydrobenzoin**.



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